molecular formula C21H25NO5 B267869 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No. B267869
M. Wt: 371.4 g/mol
InChI Key: VPRFJIZEFDHWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound with potential applications in scientific research. It is a cyclic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been found to possess anti-inflammatory and analgesic properties. It has been shown to reduce the levels of inflammatory cytokines and prostaglandins in vitro. Moreover, this compound has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its potential as a tool for studying the mechanism of action of certain enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the potential of this compound as a tool for studying the activity of certain enzymes. Additionally, future research could focus on the synthesis of analogs of this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a cyclic compound that has potential applications in scientific research. It possesses anti-inflammatory and analgesic properties, inhibits the growth of cancer cells, and has been used as a tool to study the mechanism of action of certain enzymes. However, its potential toxicity may limit its use in certain experiments. Future research could focus on investigating the mechanism of action of this compound, exploring its potential as a therapeutic agent, and synthesizing analogs to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been achieved using different methods. One of the methods involves the reaction of 2,6-diethylphenylamine with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting compound is then treated with ethyl chloroformate to yield the final product.

Scientific Research Applications

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has potential applications in scientific research. It has been found to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been used as a tool to study the mechanism of action of certain enzymes.

properties

Product Name

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C21H25NO5/c1-3-11-6-5-7-12(4-2)19(11)22-16(23)10-26-20(24)17-13-8-14-15(9-13)27-21(25)18(14)17/h5-7,13-15,17-18H,3-4,8-10H2,1-2H3,(H,22,23)

InChI Key

VPRFJIZEFDHWAX-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3

Origin of Product

United States

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